molecular formula CH4O B046061 Methanol-d CAS No. 1455-13-6

Methanol-d

Cat. No.: B046061
CAS No.: 1455-13-6
M. Wt: 33.048 g/mol
InChI Key: OKKJLVBELUTLKV-VMNATFBRSA-N
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Description

Methanol-d, also known as deuterated methanol, is a form of methanol where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the chemical formula CD₃OD. Deuterated methanol is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in reducing background signals and improving the clarity of spectra.

Mechanism of Action

Target of Action

Methanol-d, also known as deuterated methanol, primarily targets the enzyme alcohol dehydrogenase (ADH) in the body . ADH is responsible for the metabolism of alcohols, including methanol . The interaction of this compound with ADH is a key step in its mechanism of action.

Mode of Action

This compound interacts with its primary target, ADH, leading to its metabolism. This process involves the conversion of methanol to formaldehyde by ADH, which is then further metabolized to formic acid by aldehyde dehydrogenase (ALDH) . The presence of ethanol can competitively inhibit this process, as ethanol has a higher affinity for ADH compared to methanol .

Biochemical Pathways

The metabolism of this compound affects several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted to formaldehyde. This is followed by the conversion of formaldehyde to formic acid via the aldehyde dehydrogenase pathway . Additionally, methanol can be utilized in the production of various chemicals, potentially affecting a wide range of metabolic pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is rapidly absorbed and distributed throughout the body . Its metabolism primarily occurs in the liver, where it is converted to formaldehyde and then to formic acid . The products of methanol metabolism are excreted through the kidneys . The presence of ethanol can alter the pharmacokinetics of this compound by inhibiting its metabolism .

Result of Action

The primary result of this compound action is the production of formaldehyde and formic acid. These metabolites can cause significant toxicity, leading to symptoms such as decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath . Severe cases can result in blindness and kidney failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as ethanol, can affect its metabolism and toxicity . Additionally, factors such as temperature can influence the rate of methanol metabolism . It’s also worth noting that this compound is used as a solvent in various industrial applications, and its action can be influenced by the specific conditions of these environments .

Biochemical Analysis

Biochemical Properties

Methanol-d is an important compound in biochemical reactions, particularly in fermentation processes involving the methylotrophic yeast Pichia pastoris . This yeast species has a tightly regulated alcohol oxidase 1 promoter (pAOX1), which induces gene expression at suitable methanol concentrations .

Cellular Effects

In cellular processes, this compound influences cell function by acting as a carbon source for growth and maintenance, as well as an inducer for protein expression . If methanol feeding is not well controlled in such a fermentation process, accumulation of the solvent in the growth media can have detrimental effects on the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the alcohol oxidase enzyme. This enzyme catalyzes the oxidation of methanol to formaldehyde, a key step in methanol utilization in bacterial methylotrophy .

Temporal Effects in Laboratory Settings

Over time, the levels of this compound in fermentation processes must be monitored to ensure healthy culture and maximum protein production . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in bioprocess optimization .

Dosage Effects in Animal Models

It is known that the dosage of this compound must be carefully controlled in fermentation processes to prevent toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of methanol utilization in methylotrophic bacteria. The alcohol oxidase enzyme, which this compound interacts with, plays a key role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deuterated methanol can be synthesized through several methods. One common method involves the reaction of deuterium oxide (D₂O) with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst. The reaction can be represented as: [ \text{CO} + 2\text{D}_2\text{O} + 3\text{H}_2 \rightarrow \text{CD}_3\text{OD} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrially, deuterated methanol is produced by the catalytic exchange of hydrogen in methanol with deuterium from deuterium oxide. This process involves passing methanol vapor over a catalyst in the presence of deuterium oxide at elevated temperatures. The catalyst commonly used is a metal oxide, such as copper oxide or zinc oxide.

Types of Reactions:

    Oxidation: Methanol-d can undergo oxidation to form deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).

    Reduction: It can be reduced to deuterated methane (CD₄) under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).

    Reduction: Deuterated methane (CD₄).

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Solvent:
Methanol-d is predominantly used as a solvent in NMR spectroscopy. Its deuterated form eliminates the interference of hydrogen signals, allowing for clearer analysis of the sample under investigation. This makes it particularly useful in studying organic compounds and complex mixtures.

  • Key Properties:
    • Isotopic Purity: 99 atom % D
    • Boiling Point: 65.4 °C
    • Density: 0.888 g/mL at 25 °C

Case Study:
In a study analyzing the rate of exchange of the methoxyl group in camphor and norcamphor dimethyl ketals, this compound was employed as the solvent to provide accurate kinetic data without interference from protons .

Chemical Synthesis

Reagents in Organic Chemistry:
this compound serves as a reagent in various chemical reactions, particularly those involving deuteration. For instance, it is used in synthesizing deuterated compounds that are critical for tracing studies in metabolic pathways.

  • Example Reaction:
    • Synthesis of Deuterated Aluminum Compounds: this compound can react with trimethylaluminum to produce deuterated aluminum species useful for spectroscopic analysis .

Membrane Separation Technology

Application in Membrane Processes:
this compound has been investigated for its role in membrane separation technologies. Its unique properties allow for enhanced selectivity and permeability in various applications, including gas separation and purification processes.

  • Research Findings:
    Studies have shown that using this compound in membrane processes can enhance the efficiency of separating volatile organic compounds from gases, leading to improved industrial processes .

Environmental Research

Studying Environmental Processes:
this compound is utilized in environmental research to trace chemical pathways and interactions within ecosystems. Its deuterated nature allows researchers to track the fate of methanol and its derivatives in various environmental settings.

  • Application Example:
    In studies examining the decomposition of methanol on thin films under ambient pressure conditions, this compound was used to analyze reaction pathways and mechanisms .

Fuel Cells and Energy Applications

Potential as a Clean Fuel:
this compound is being explored as a potential fuel source due to its clean-burning properties and high energy content. Its use in fuel cells could lead to more efficient energy conversion systems.

  • Research Insights:
    The Methanol Institute highlights that methanol can be utilized not only as a fuel but also as a feedstock for producing other chemicals, making it versatile for energy applications .

Comparison with Similar Compounds

    Methanol (CH₃OH): The non-deuterated form of methanol.

    Ethanol-d (C₂D₅OD): Deuterated ethanol, where the hydrogen atoms are replaced by deuterium.

    Deuterated Water (D₂O): Water where the hydrogen atoms are replaced by deuterium.

Comparison:

    Methanol vs. Methanol-d: this compound has deuterium instead of hydrogen, making it more suitable for NMR spectroscopy due to reduced background signals.

    Ethanol-d vs. This compound: Both are used in NMR spectroscopy, but ethanol-d has a longer carbon chain, which can be useful for studying different types of organic compounds.

    Deuterated Water vs. This compound: Deuterated water is used in a broader range of applications, including neutron scattering experiments, while this compound is more specialized for NMR spectroscopy.

This compound’s unique properties, particularly its use in NMR spectroscopy, make it a valuable compound in scientific research and industrial applications. Its ability to provide clearer spectra and its role in metabolic studies highlight its importance in advancing our understanding of chemical and biological processes.

Biological Activity

Methanol-d, also known as deuterated methanol, is a derivative of methanol where hydrogen atoms are replaced by deuterium. This compound has garnered attention in various fields, particularly in biological research and applications. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is utilized primarily in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique isotopic composition, which enhances the resolution of spectral data. Its use extends beyond analytical chemistry into biological studies where it can influence the behavior of biomolecules.

Antimicrobial Activity

Research indicates that methanol extracts, including those containing this compound, exhibit significant antimicrobial properties. A comparative study on various solvent extracts revealed that methanol extracts showed the highest antibacterial activity against several pathogens, including Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Methanol Extracts

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
Bacillus cereus1550
Escherichia coli1830
Pseudomonas aeruginosa2025

The total phenolic content (TPC) was also measured, showing a correlation between TPC and antioxidant activity but not directly with antibacterial activity .

Antioxidant Properties

The antioxidant capacity of this compound is notable; studies have shown that methanol extracts can scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that methanol extracts possess strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity of Methanol Extracts

Extract TypeIC50 (μg/mL)
Methanol Extract4.67
Ascorbic Acid3.84

This high antioxidant activity is attributed to the presence of bioactive compounds such as gallic acid and catechins identified through GC/MS analysis .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study evaluating the anticancer effects of various solvent extracts on breast cancer cells (MCF-7) found that methanol extracts had the lowest IC50 value, indicating potent anticancer activity.

Table 3: IC50 Values for Anticancer Activity

Extract TypeIC50 (μg/mL)
Methanol Extract7.83
Abemaciclib7.29

The results suggest that the methanol extract's efficacy is comparable to established anticancer drugs, highlighting its potential as a therapeutic agent .

Case Studies

  • Study on Daphne mucronata : A comprehensive study on the methanol extract from Daphne mucronata showed significant antimicrobial and anticancer properties. The extract's high content of gallic acid and catechins contributed to its biological activities .
  • Comparative Study : Another investigation compared various solvent extracts from different plant sources, confirming that methanol extracts consistently exhibited superior biological activities across antimicrobial and antioxidant assays .

Properties

IUPAC Name

deuteriooxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932619
Record name Methan(~2~H)ol
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Molecular Weight

33.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Methyl alcohol-d
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Vapor Pressure

97.7 [mmHg]
Record name Methyl alcohol-d
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CAS No.

1455-13-6, 4206-31-9
Record name Methanol-d
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Record name Methan(2H)ol
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Record name Methanol-O-d1
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Record name Methan(~2~H)ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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